N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide
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Overview
Description
N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide is a complex organic compound that features a pyrazole ring, a furoyl group, and a hydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide typically involves multiple steps, starting from commercially available reagentsCommon reagents used in these steps include hydrazines, aldehydes, and nitrating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different functional groups.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole derivative with different applications.
Uniqueness
N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide is unique due to its combination of a pyrazole ring, a furoyl group, and a hydrazonoyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H22N6O5 |
---|---|
Molecular Weight |
438.4g/mol |
IUPAC Name |
N-[(Z)-1-[3-(2-methylpropanoylamino)phenyl]ethylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H22N6O5/c1-13(2)20(28)23-16-6-4-5-15(9-16)14(3)24-25-21(29)19-8-7-18(32-19)12-26-11-17(10-22-26)27(30)31/h4-11,13H,12H2,1-3H3,(H,23,28)(H,25,29)/b24-14- |
InChI Key |
ZGJQAFGKRWHFHL-OYKKKHCWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)/C(=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])/C |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
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